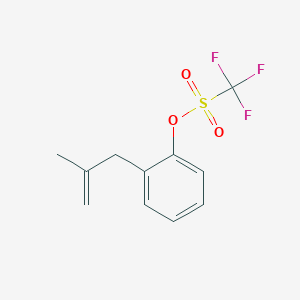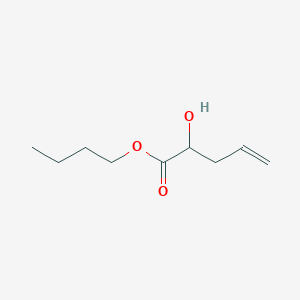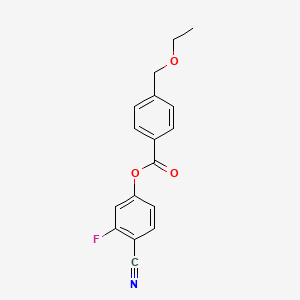
(5S)-Non-1-ene-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-Non-1-ene-3,5-diol is an organic compound characterized by a nonene backbone with hydroxyl groups at the 3rd and 5th positions The “5S” designation indicates the stereochemistry of the compound, specifically that the hydroxyl group at the 5th position is in the S-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Non-1-ene-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide. For example, the reduction of (5S)-Non-1-en-3-one using a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the epoxidation of (5S)-Non-1-ene followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-Non-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form (5S)-Nonane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: (5S)-Non-1-en-3-one or (5S)-Non-1-en-3-al.
Reduction: (5S)-Nonane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5S)-Non-1-ene-3,5-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (5S)-Non-1-ene-3,5-diol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where its stereochemistry plays a crucial role in binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-Non-1-ene-3,5-diol: The enantiomer of (5S)-Non-1-ene-3,5-diol, differing only in the configuration at the 5th position.
Non-1-ene-3,5-diol: The racemic mixture containing both (5S) and (5R) enantiomers.
(5S)-Nonane-3,5-diol: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
Propiedades
Número CAS |
190008-66-3 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(5S)-non-1-ene-3,5-diol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |
Clave InChI |
QVETUMQDECIBBA-GKAPJAKFSA-N |
SMILES isomérico |
CCCC[C@@H](CC(C=C)O)O |
SMILES canónico |
CCCCC(CC(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)


![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)

![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)



![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)

